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Compound of Interest

Compound Name: 2-Fluoro-5-hydroxybenzaldehyde

Cat. No.: B021085 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data for the compound 2-Fluoro-
5-hydroxybenzaldehyde (CAS No: 103438-84-2). The information is compiled from various

public sources to aid in the characterization and utilization of this compound in research and

development.

Compound Information
Property Value Source

IUPAC Name
2-fluoro-5-

hydroxybenzaldehyde
PubChem[1]

Molecular Formula C₇H₅FO₂ PubChem[1]

Molecular Weight 140.11 g/mol PubChem[1]

InChI Key
SNILBNSNKISKLU-

UHFFFAOYSA-N
PubChem[1]

SMILES C1=CC(=C(C=C1O)C=O)F PubChem[1]
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Gas Chromatography-Mass Spectrometry (GC-MS) data for 2-Fluoro-5-
hydroxybenzaldehyde is available through the NIST Mass Spectrometry Data Center. A

summary of the key mass-to-charge ratios (m/z) is provided below.

Data Point Value (m/z)

Top Peak 139

2nd Highest Peak 140

3rd Highest Peak 83

Infrared (IR) Spectroscopy
An infrared spectrum for 2-Fluoro-5-hydroxybenzaldehyde is available in the SpectraBase

database. While the full dataset of peaks and intensities is proprietary, the spectrum confirms

the presence of key functional groups. Researchers can access the spectrum through the

SpectraBase service for detailed analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the latest search, publicly accessible, experimentally determined ¹H and ¹³C NMR data for

2-Fluoro-5-hydroxybenzaldehyde could not be located in the reviewed scientific literature and

databases. For definitive structural confirmation and analysis, it is recommended that

researchers acquire NMR spectra of their own samples.

Experimental Protocols
The following sections detail generalized experimental protocols for the acquisition of the

spectral data types discussed. These methodologies are based on standard practices for the

analysis of aromatic aldehydes and can be adapted for 2-Fluoro-5-hydroxybenzaldehyde.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the mass-to-charge ratio of the parent molecule and its fragments,

confirming the molecular weight and fragmentation pattern.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b021085?utm_src=pdf-body
https://www.benchchem.com/product/b021085?utm_src=pdf-body
https://www.benchchem.com/product/b021085?utm_src=pdf-body
https://www.benchchem.com/product/b021085?utm_src=pdf-body
https://www.benchchem.com/product/b021085?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent

GC-MS system).

Methodology:

Sample Preparation: A dilute solution of 2-Fluoro-5-hydroxybenzaldehyde is prepared in a

volatile organic solvent such as dichloromethane or ethyl acetate.

GC Separation:

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness) is typically used.

Injection: 1 µL of the sample is injected in splitless mode.

Oven Temperature Program: An initial temperature of 50°C is held for 2 minutes, then

ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

MS Detection:

Ionization: Electron Ionization (EI) at 70 eV is used.

Mass Range: The mass analyzer scans a range of m/z from 50 to 500.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and characteristic fragment ions.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule through their characteristic

vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Methodology (Attenuated Total Reflectance - ATR):
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Sample Preparation: A small amount of the solid 2-Fluoro-5-hydroxybenzaldehyde is

placed directly onto the ATR crystal.

Data Acquisition: The ATR accessory is engaged to ensure good contact between the

sample and the crystal. The IR spectrum is recorded over a range of 4000-400 cm⁻¹.

Data Analysis: The spectrum is analyzed for characteristic absorption bands, such as the O-

H stretch of the hydroxyl group, the C=O stretch of the aldehyde, C-F stretch, and aromatic

C-H and C=C stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure by analyzing the chemical environment

of the hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

Sample Preparation: Approximately 5-10 mg of 2-Fluoro-5-hydroxybenzaldehyde is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or

deuterated dimethyl sulfoxide, DMSO-d₆) in an NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to

obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired, often using a proton-decoupled

pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Data Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and

coupling constants (J) are analyzed to assign the signals to the specific protons and carbons

in the molecular structure.

Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-Fluoro-5-hydroxybenzaldehyde.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of 2-Fluoro-5-hydroxybenzaldehyde

Purification (e.g., Crystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

(GC-MS)

Structural Elucidation Purity Assessment

Click to download full resolution via product page

A generalized workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b021085#spectral-data-for-2-fluoro-5-
hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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